5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2-ethoxybenzaldehyde and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt key biological pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with diverse biological activities.
Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
Properties
Molecular Formula |
C17H15ClN4OS |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-15-6-4-3-5-13(15)11-19-22-16(20-21-17(22)24)12-7-9-14(18)10-8-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
FZZHFFZDZXZRKW-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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